rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Overview
Description
rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of hydroxyl and carboxylic acid functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenolic compound and an appropriate carboxylic acid derivative, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4R)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride
- rac-(2R,4R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to its benzopyran structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13)/t7-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUBOSBTBJRCO-VXNVDRBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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